2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride

aqueous solubility salt form peptide coupling

Scaling solid-phase peptide synthesis or kinase inhibitor programs is hindered by poor aqueous solubility of free-base pyridylalanines. 2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride (CAS 2287261-88-3) solves this with its dihydrochloride salt form. Key evidence: 1) >50 mg/mL aqueous solubility enables direct dissolution in peptide-coupling buffers, eliminating DMF/DMSO pre-dissolution. 2) Experimental LogP ~1.22 positions the 5-CF3-pyridyl fragment in the oral bioavailability sweet spot. 3) Pre-validated PI3K pharmacophore (Ki ≈ 12 nM for elaborated inhibitor). The pre-existing ECHA Acute Tox. 4 (H302) notification streamlines risk assessments for scale-up from mg to multi-gram synthesis.

Molecular Formula C9H11Cl2F3N2O2
Molecular Weight 307.09
CAS No. 2287261-88-3
Cat. No. B2630955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride
CAS2287261-88-3
Molecular FormulaC9H11Cl2F3N2O2
Molecular Weight307.09
Structural Identifiers
SMILESC1=C(C=NC=C1C(F)(F)F)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C9H9F3N2O2.2ClH/c10-9(11,12)6-1-5(3-14-4-6)2-7(13)8(15)16;;/h1,3-4,7H,2,13H2,(H,15,16);2*1H
InChIKeyCKCNJTPYKONGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-CF3-Pyridylalanine Dihydrochloride: Identity & Procurement


2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid dihydrochloride (CAS 2287261-88-3) is a non-proteinogenic α-amino acid derivative in which a 5-(trifluoromethyl)pyridin-3-yl side chain replaces the canonical alanine methyl group. The dihydrochloride salt form improves aqueous solubility and handling relative to the free base . The molecule carries a trifluoromethyl substituent that substantially increases lipophilicity (experimental LogP ≈ 1.22 for the neutral form) and electron-withdrawing character compared with the non-fluorinated 3-pyridylalanine scaffold [1]. These properties position the compound as a versatile building block for medicinal chemistry, peptide engineering, and chemical biology applications where fine-tuning of physicochemical and pharmacokinetic parameters is critical.

5-CF3-Pyridylalanine Dihydrochloride: Substitution Risks


Superficially similar pyridylalanine derivatives cannot be freely interchanged because subtle structural variations – presence or absence of the trifluoromethyl group, salt form, regioisomeric attachment, and stereochemistry – translate into quantifiable differences in lipophilicity, solubility, metabolic stability, and hazard profile [1]. The following evidence documents that the target compound offers a unique combination of these parameters, making it the preferred choice when aqueous processability and a specific LogP window are required simultaneously.

5-CF3-Pyridylalanine Dihydrochloride: Evidence vs. Analogs


Aqueous Solubility: Salt vs. Free Base

The dihydrochloride salt provides a 15- to 50-fold increase in aqueous solubility compared with the neutral free base (typical for amino acid dihydrochlorides), enabling direct use in aqueous peptide-coupling protocols without additional solubilising agents . In contrast, the free base 2-amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid requires organic co-solvents (DMF, DMSO) or pH adjustment to achieve comparable dissolved concentrations.

aqueous solubility salt form peptide coupling

Lipophilicity Gain from CF3 Substitution

Introduction of the 5-CF3 group raises the experimental LogP from approximately –1.8 (3-pyridylalanine) to ≈1.22 (neutral form of the target compound) [1]. This ~3 log-unit increase significantly enhances membrane permeability and metabolic stability, as fluorination is well established to block cytochrome P450-mediated oxidation at the pyridine ring [1].

lipophilicity LogP metabolic stability

Hazard Profile: Acute Toxicity & Irritation

The ECHA C&L Inventory assigns the target compound Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. In contrast, the non-fluorinated (S)-2-amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (CAS 93960-20-4) carries only Skin Irrit. 2 and Eye Irrit. 2A, without the acute oral toxicity warning [2]. This difference necessitates stricter handling and disposal protocols for the CF3-containing compound.

hazard classification Acute Tox. 4 Skin Irrit. 2

Regioisomer Activity: 5-CF3 vs. 6-CF3

Patent and medicinal chemistry literature indicates that the 5-CF3-pyridin-3-yl regioisomer (present in the title compound) exhibits distinct kinase-inhibitory SAR relative to the 6-CF3-pyridin-3-yl isomer. In a series of pyridylalanine-containing PI3K inhibitors, the 5-CF3-substituted variant showed a 3- to 5-fold lower Ki for the p110α isoform than the corresponding 6-CF3 analog [1]. Although this data originates from elaborated drug-like molecules rather than the unprotected amino acid, it demonstrates that the 5-CF3 orientation is a preferred pharmacophoric element for certain kinase targets.

regioisomer CF3 position kinase inhibitor

5-CF3-Pyridylalanine Dihydrochloride: Best Applications


Aqueous Solid-Phase Peptide Synthesis

The dihydrochloride salt’s elevated aqueous solubility (>50 mg/mL) enables direct dissolution in standard peptide-coupling buffers (e.g., 0.1 M HEPES, pH 7.5) without pre-dissolution in organic solvents. This streamlines automated solid-phase synthesis workflows and reduces the risk of resin swelling or premature cleavage caused by DMF/DMSO .

Oral Bioavailability via Lipophilicity

The experimental LogP of ≈1.22 positions the 5-CF3-pyridylalanine fragment ideally within the optimal lipophilicity range for oral bioavailability (LogP 1–3). Incorporating this building block into lead compounds helps maintain favourable ADME properties while introducing a metabolically stable pyridine ring .

PI3K Kinase Inhibitor Assembly

When the synthetic route requires a pyridylalanine fragment known to confer potent PI3K inhibition (Ki ≈ 12 nM for the elaborated inhibitor), the 5-CF3 regioisomer provides a validated starting point. Using the pre-formed amino acid reduces the number of synthetic steps compared to building the pyridine ring de novo [1].

Safety Scale-Up with Hazard Classification

Unlike non-fluorinated pyridylalanines, the target compound carries an Acute Tox. 4 (H302) classification [2]. This pre-existing ECHA notification simplifies the preparation of risk assessments and safety data sheets for laboratories scaling up from milligram to multi-gram synthesis, providing a clear regulatory benchmark for procurement decisions.

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